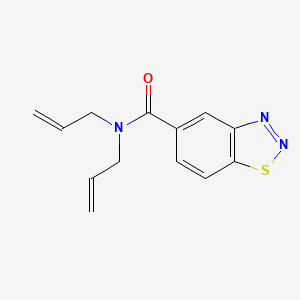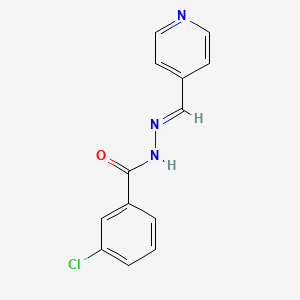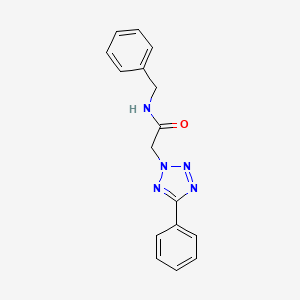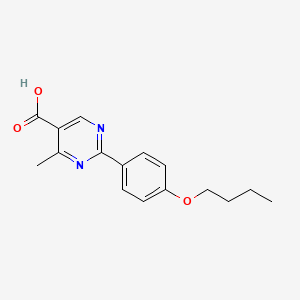
1-(2-hydroxybenzoyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrazolyl 1,4-dihydropyridines, which shares a similar synthetic pathway with our compound of interest, utilizes 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid medium. This method is eco-friendly and efficient at room temperature, offering a better alternative to conventional methods (Sridhar & Perumal, 2005).
Molecular Structure Analysis
The analysis of molecular structure, especially involving pyrazolo and pyridine derivatives, is crucial for understanding the compound's chemical behavior and potential applications. Various studies focus on exploring these structures through synthesis and computational studies, revealing their stability, reactivity, and physical properties (Halim & Ibrahim, 2022).
Scientific Research Applications
Acid-Catalyzed Reactions
- The study by Miki et al. (1988) on acid-catalyzed reactions of 3-(α-hydroxybenzyl)pyrazolo[1,5-a]pyridines highlights the formation of pyrazolo[1,5-a]pyridines and related compounds under various conditions. This research could provide insights into the behavior of 1-(2-hydroxybenzoyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in acid-catalyzed settings (Miki et al., 1988).
Ring-Chain Tautomerism
- Pakalnis et al. (2014) describe the ring-chain tautomerism of 3-unsubstituted trifluoromethyl-containing N-acyl-5-hydroxy-2-pyrazolines, showing how these compounds can exhibit different forms based on the environment, which might be relevant for understanding the structural dynamics of the compound (Pakalnis et al., 2014).
Heterocyclic Analogues Synthesis
- Eller et al. (2006) discuss an efficient approach to synthesizing heterocyclic analogues of xanthone, which involves reactions related to pyrazolines. This might offer a pathway to understanding the synthesis applications of 1-(2-hydroxybenzoyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in the creation of complex heterocyclic structures (Eller et al., 2006).
Novel Scaffold Synthesis for Drug Discovery
- Abrous et al. (2001) detail the synthesis of novel scaffolds that incorporate substituted pyranose rings with various heterocyclic structures. Although the specific compound is not mentioned, this research into scaffold development could be relevant for exploring the use of 1-(2-hydroxybenzoyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in novel drug discovery contexts (Abrous et al., 2001).
properties
IUPAC Name |
(2-hydroxyphenyl)-[5-hydroxy-3-pyridin-4-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c17-16(18,19)15(25)9-12(10-5-7-20-8-6-10)21-22(15)14(24)11-3-1-2-4-13(11)23/h1-8,23,25H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIBGPRELDGMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxybenzoyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)



![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5558018.png)


![N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5558035.png)

![(3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5558049.png)